molecular formula C21H18N6 B8244291 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline

3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Cat. No.: B8244291
M. Wt: 354.4 g/mol
InChI Key: MOMJMPQUSXVNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is an organic compound with the molecular formula C21H18N6. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including materials science, organic synthesis, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline typically involves the reaction of triazine derivatives with aniline. One common method is the reaction of cyanuric chloride with aniline in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods

Industrial production of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the triazine ring is substituted by different nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline involves its interaction with various molecular targets and pathways. The triazine ring can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological processes or enhance the properties of materials in which it is incorporated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable covalent bonds with nucleophiles makes it valuable in both research and industrial applications .

Properties

IUPAC Name

3-[4,6-bis(3-aminophenyl)-1,3,5-triazin-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H,22-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMJMPQUSXVNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NC(=N2)C3=CC(=CC=C3)N)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
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3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Reactant of Route 6
3,3',3''-(1,3,5-Triazine-2,4,6-triyl)trianiline

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